While the specific chemical reactions of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol were not detailed, the provided literature describes the involvement of similar molecules in various reactions. For instance, some studies used a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution to synthesize target compounds. [] Other studies utilized Krohnke's reaction conditions to synthesize coumarin derivatives. []
Enzyme Inhibitors: Several compounds in the literature act as potent and selective inhibitors of enzymes. Examples include inhibitors of COX-2 [], elongase of long-chain fatty acids family 6 (ELOVL6) [], receptor tyrosine kinase c-Met [], and monoamine oxidase B (MAO-B) [].
Receptor Antagonists: Some compounds demonstrate antagonistic activity against specific receptors. For example, molecules have been identified as antagonists of S1P2 receptor (S1PR2) [] and glucocorticoid receptors (GR) [].
Anti-cancer agents: A significant number of the described compounds exhibit potent anti-cancer activity. For instance, inhibitors of HSP90 [], receptor tyrosine kinase c-Met [][15], and EGFR [][11] have been explored as potential anti-cancer agents.
Antimicrobial agents: Certain synthesized compounds, such as the coumarin derivatives [] and diazene derivatives [] displayed notable antimicrobial activity against bacteria and fungi.
Anti-diabetic agents: The synthesis and biological evaluation of novel pyrazole-based heterocycles linked to a sugar moiety have led to the identification of potential anti-diabetic agents. []
Crystallography studies: The unique structural features of molecules containing the (1-methyl-1H-pyrazol-4-yl) moiety have made them valuable tools in crystallography studies. [][6][16][17][21][22][26][27][29][30]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2